
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields This compound is part of the phenoxazinone family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization and fluorination reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group facilitates its binding to various biological molecules, while the difluoro groups enhance its stability and reactivity. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)coumarin: Another fluorescent compound with similar applications in analytical chemistry and biology.
7-(Diethylamino)-4-hydroxycoumarin: Known for its strong fluorescence and use in various scientific studies.
Uniqueness
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one stands out due to its unique combination of diethylamino and difluoro groups, which confer enhanced stability, reactivity, and fluorescence properties compared to other similar compounds .
Properties
CAS No. |
112009-13-9 |
|---|---|
Molecular Formula |
C16H14F2N2O2 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
7-(diethylamino)-1,4-difluorophenoxazin-3-one |
InChI |
InChI=1S/C16H14F2N2O2/c1-3-20(4-2)9-5-6-11-13(7-9)22-16-14(18)12(21)8-10(17)15(16)19-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
JZKBKJBUXMZZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C(=C3O2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


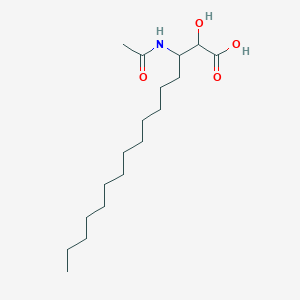
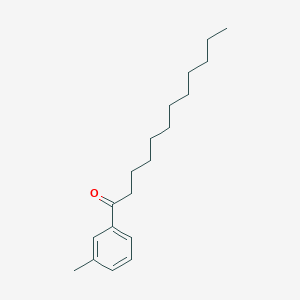
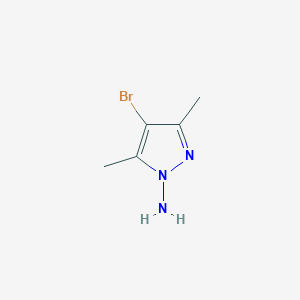
![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
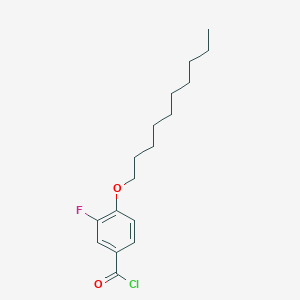
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
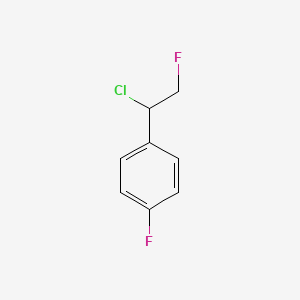
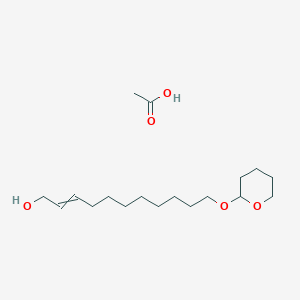
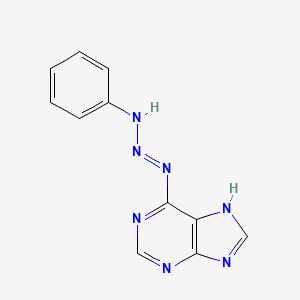
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
